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Introduction

Alflutinib (also known as Furmonertinib or AST2818) is a third-generation epidermal growth
factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is specifically designed to target
both the common sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the
T790M resistance mutation, which is a common mechanism of acquired resistance to first and
second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[1][3][4] Three-
dimensional (3D) tumor spheroid models are increasingly recognized as more physiologically
relevant systems for in vitro drug screening compared to traditional 2D cell cultures.[5]
Spheroids better mimic the tumor microenvironment, including cell-cell interactions, nutrient
and oxygen gradients, and drug penetration barriers, which can influence therapeutic efficacy
and resistance.[5] These application notes provide a comprehensive guide to utilizing
Alflutinib in 3D tumor spheroid models for preclinical evaluation.

Data Presentation

The following tables present illustrative quantitative data that could be generated from studying
the effects of Alflutinib on 3D tumor spheroids derived from NSCLC cell lines harboring EGFR
mutations.

Disclaimer: The data presented in these tables are for illustrative purposes only and are
intended to represent typical results. Actual experimental outcomes may vary.
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Table 1: Dose-Response of Alflutinib on NSCLC Spheroid Viability

EGFR Seeding Treatment o
. . ] . Alflutinib IC50
Cell Line Mutation Density Duration (M)
n

Status (cellslwell) (hours)
PC-9 exon 19 deletion 5,000 72 15
H1975 L858R, T790M 5,000 72 50
A549 Wild-type EGFR 5,000 72 >10,000

Table 2: Effect of Alflutinib on EGFR Signaling Pathway in PC-9 Spheroids

p-ERK1/2
. p-EGFR
Treatment (100 Duration p-Akt (Serd73) (Thr202/Tyr204
. (Tyr1068) (% of
nM Alflutinib) (hours) (% of Control) ) (% of
Control)
Control)
Alflutinib 6 12 25 30
Alflutinib 24 5 15 20
Vehicle Control 24 100 100 100

Table 3: Induction of Apoptosis by Alflutinib in H1975 Spheroids

. Treatment Cleaved

Concentration ) Cleaved PARP
Treatment Duration Caspase-3 (%

(nM) (% of Control)

(hours) of Control)
Alflutinib 100 48 350 420
Alflutinib 500 48 680 750
Vehicle Control - 48 100 100
Experimental Protocols
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Protocol 1: 3D Tumor Spheroid Formation

This protocol describes the generation of uniform tumor spheroids using the liquid overlay
technique in ultra-low attachment plates.

Materials:

NSCLC cell lines (e.g., PC-9, H1975)

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

Phosphate-buffered saline (PBS)

Trypsin-EDTA

Ultra-low attachment 96-well round-bottom plates

Hemocytometer or automated cell counter

Procedure:

Culture NSCLC cells in standard tissue culture flasks to 70-80% confluency.

o Aspirate the culture medium and wash the cells once with sterile PBS.

e Add Trypsin-EDTA and incubate at 37°C until cells detach.

o Neutralize trypsin with complete medium and collect the cell suspension.

o Centrifuge the cell suspension at 200 x g for 5 minutes.

o Aspirate the supernatant and resuspend the cell pellet in fresh complete medium.

e Count the cells and determine the viability.

» Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells per 100 pL).

o Dispense 100 pL of the cell suspension into each well of an ultra-low attachment 96-well
plate.
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o Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of
the wells.

 Incubate the plate at 37°C in a humidified incubator with 5% CO2.

e Monitor spheroid formation daily. Spheroids should form within 48-72 hours.

Protocol 2: Alflutinib Treatment and Viability Assay

This protocol outlines the treatment of established spheroids with Alflutinib and the
subsequent assessment of cell viability using the CellTiter-Glo® 3D Cell Viability Assay.

Materials:

Established tumor spheroids in a 96-well plate

Alflutinib stock solution (e.g., 10 mM in DMSO)

Complete cell culture medium

CellTiter-Glo® 3D Cell Viability Assay reagent

Luminometer

Procedure:

e Prepare serial dilutions of Alflutinib in complete medium to achieve the desired final
concentrations. Include a vehicle control (DMSO) at the same final concentration as the
highest Alflutinib dose.

o Carefully remove 50 pL of medium from each well containing a spheroid.
e Add 50 pL of the prepared Alflutinib dilutions or vehicle control to the respective wells.
¢ Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.

 After incubation, allow the plate to equilibrate to room temperature for 30 minutes.
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Add a volume of CellTiter-Glo® 3D reagent equal to the volume of cell culture medium in
each well (e.g., 100 pL).

Mix the contents by placing the plate on an orbital shaker for 5 minutes.

Incubate at room temperature for an additional 25 minutes to stabilize the luminescent
signal.

Measure the luminescence using a plate-reading luminometer.

Calculate IC50 values by plotting the dose-response curves using appropriate software.

Protocol 3: Western Blot Analysis of Spheroids

This protocol describes the extraction of proteins from 3D spheroids for the analysis of protein

expression by Western blotting.

Materials:

Treated and control spheroids

Ice-cold PBS

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

Microcentrifuge tubes

Syringe with a fine-gauge needle or a sonicator

BCA protein assay kit

SDS-PAGE gels, transfer apparatus, and blotting membranes

Primary and secondary antibodies (e.g., anti-p-EGFR, anti-p-Akt, anti-cleaved Caspase-3,
anti-GAPDH)

Chemiluminescence detection reagents

Procedure:
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o Collect spheroids from each treatment condition (pooling multiple spheroids may be
necessary) into a microcentrifuge tube.

o Gently wash the spheroids with ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.
o Aspirate the supernatant and add ice-cold RIPA buffer.

o Mechanically disrupt the spheroids by passing the lysate through a fine-gauge needle
multiple times or by sonication on ice.

 Incubate the lysate on ice for 30 minutes, vortexing occasionally.

o Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

o Transfer the supernatant (protein lysate) to a new pre-chilled tube.

o Determine the protein concentration using a BCA assay.

o Denature the protein samples by adding Laemmli buffer and boiling for 5 minutes.

o Proceed with standard Western blotting procedures: SDS-PAGE, protein transfer, antibody
incubation, and detection.

Mandatory Visualization
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Caption: EGFR signaling pathway and the inhibitory action of Alflutinib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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